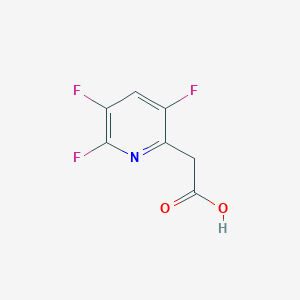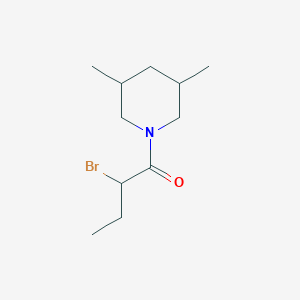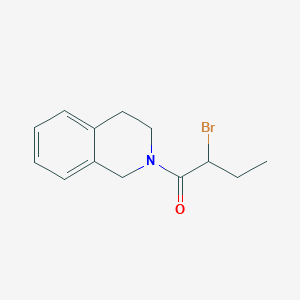
5-bromo-N,N-diméthylpicolinamide
Vue d'ensemble
Description
5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Applications De Recherche Scientifique
Synthèse des Dérivés
“5-bromo-N,N-diméthylpicolinamide” peut être utilisé comme précurseur dans la synthèse d'un nouvel ensemble de dérivés d'hydrazone d'acide 5-bromoindole-2-carboxylique . Ces dérivés ont été étudiés comme inhibiteurs potentiels de la tyrosine kinase VEGFR-2 (TK) .
Inhibiteur de la Tyrosine Kinase VEGFR-2
Les dérivés d'hydrazone de 5-bromoindole synthétisés, y compris “this compound”, ont été étudiés pour leur potentiel d'inhibiteurs de la tyrosine kinase VEGFR-2 . Cette enzyme joue un rôle crucial dans l'angiogenèse, qui est un processus impliqué dans la croissance de nouveaux vaisseaux sanguins à partir de vaisseaux préexistants .
Applications Anticancéreuses
Les dérivés de “this compound” ont montré des résultats prometteurs dans l'inhibition de la prolifération cellulaire dans trois lignées cellulaires cancéreuses humaines . Cela en fait un candidat potentiel pour le développement de médicaments anticancéreux .
Inhibition du Cytochrome P450
Les composés nouvellement synthétisés, y compris “this compound”, ne semblaient pas inhiber le cytochrome P450 . Ceci est une considération importante dans le développement de médicaments car le cytochrome P450 est impliqué dans le métabolisme des médicaments dans l'organisme .
Non-Hépatrotoxique
Les composés synthétisés n'ont pas montré d'hépattoxicité in silico . Cela suggère que “this compound” et ses dérivés pourraient être sûrs pour le foie, qui est un organe vital impliqué dans le métabolisme des médicaments .
Études d'Adocage Moléculaire
Des études d'accostage moléculaire ont révélé que les dérivés de “this compound” présentaient les meilleures énergies de liaison contre le domaine TK de VEGFR . Cela indique leur efficacité potentielle comme inhibiteurs de cette enzyme .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-bromo-N,N-dimethylpicolinamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .
Mode of Action
5-bromo-N,N-dimethylpicolinamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by 5-bromo-N,N-dimethylpicolinamide affects the carbohydrate digestion pathway . Under normal conditions, α-glucosidase breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. When the activity of α-glucosidase is inhibited, the breakdown of carbohydrates is delayed, resulting in a slower and lower rise in blood glucose levels after a meal .
Result of Action
The molecular and cellular effects of 5-bromo-N,N-dimethylpicolinamide’s action include the inhibition of α-glucosidase and the subsequent decrease in postprandial hyperglycemia . This can help manage blood glucose levels in individuals with diabetes .
Analyse Biochimique
Biochemical Properties
5-bromo-N,N-dimethylpicolinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 5-bromo-N,N-dimethylpicolinamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .
Molecular Mechanism
The molecular mechanism of 5-bromo-N,N-dimethylpicolinamide involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N,N-dimethylpicolinamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-bromo-N,N-dimethylpicolinamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5-bromo-N,N-dimethylpicolinamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites within the cell .
Transport and Distribution
The transport and distribution of 5-bromo-N,N-dimethylpicolinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound can be transported to different cellular compartments, where it exerts its effects on various biochemical processes .
Subcellular Localization
The subcellular localization of 5-bromo-N,N-dimethylpicolinamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Propriétés
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHFAPOFNDZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628486 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845305-86-4 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)




![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

